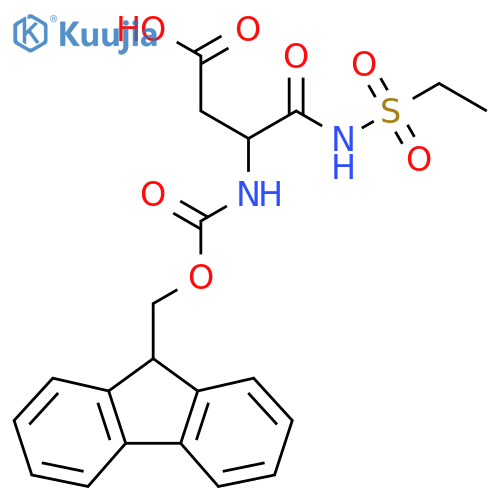Cas no 2171701-73-6 (3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

2171701-73-6 structure
商品名:3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2171701-73-6
- EN300-1486789
- 3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
-
- インチ: 1S/C21H22N2O7S/c1-2-31(28,29)23-20(26)18(11-19(24)25)22-21(27)30-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,22,27)(H,23,26)(H,24,25)
- InChIKey: ALMZKHUNCLIHBK-UHFFFAOYSA-N
- ほほえんだ: S(CC)(NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 446.11477222g/mol
- どういたいしつりょう: 446.11477222g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 757
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 147Ų
3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1486789-500mg |
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171701-73-6 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1486789-2500mg |
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171701-73-6 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1486789-50mg |
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171701-73-6 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1486789-5000mg |
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171701-73-6 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1486789-250mg |
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171701-73-6 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1486789-1.0g |
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171701-73-6 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1486789-10000mg |
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171701-73-6 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1486789-1000mg |
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171701-73-6 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1486789-100mg |
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171701-73-6 | 100mg |
$2963.0 | 2023-09-28 |
3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
2171701-73-6 (3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
